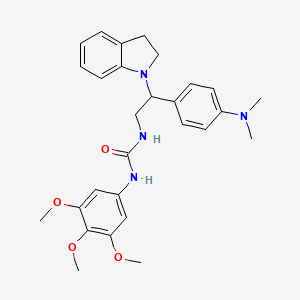
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C28H34N4O4 and its molecular weight is 490.604. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Nonpeptidic Druglike UII Receptor Agonist
Research has identified compounds as selective nonpeptidic agonists of the urotensin-II receptor, highlighting their potential as pharmacological research tools and drug leads. These compounds have demonstrated significant selectivity and efficacy, suggesting their utility in exploring urotensin-II receptor functions and implications in various physiological and pathological processes (Croston et al., 2002).
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies have demonstrated that certain triazinyl urea derivatives are efficient in reducing corrosion, indicating the potential for these compounds to protect metal surfaces in industrial applications (Mistry et al., 2011).
Formation of Heterocyclic Compounds
Studies have explored the reactions of specific urea derivatives to form a range of heterocyclic compounds, highlighting the versatility of these molecules in synthetic organic chemistry. These reactions have led to the synthesis of imidazolidinone, triazinone, and pyrimidinone derivatives, which are valuable in various chemical and pharmaceutical applications (Matsuda et al., 1976).
Anticancer Agents
Research into the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has discovered significant antiproliferative effects against various cancer cell lines. These findings suggest the potential of these compounds as new anticancer agents, with further studies needed to explore their mechanisms of action and therapeutic efficacy (Feng et al., 2020).
Inhibitors of PI3 Kinase-alpha and mTOR
A series of 5-ureidobenzofuran-3-one indoles has been developed as potent inhibitors of PI3Kalpha and mTOR, indicating their potential in the treatment of breast cancer. These compounds have shown high potency in cellular assays and significant tumor size reduction in vivo, highlighting their promise as therapeutic agents (Zhang et al., 2010).
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-31(2)22-12-10-20(11-13-22)24(32-15-14-19-8-6-7-9-23(19)32)18-29-28(33)30-21-16-25(34-3)27(36-5)26(17-21)35-4/h6-13,16-17,24H,14-15,18H2,1-5H3,(H2,29,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXJQUNOPJHWOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

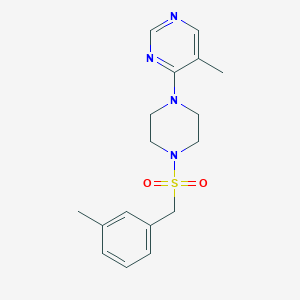
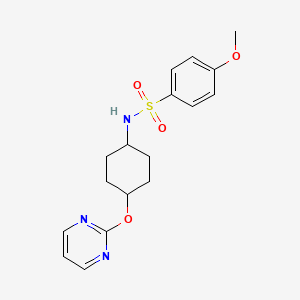
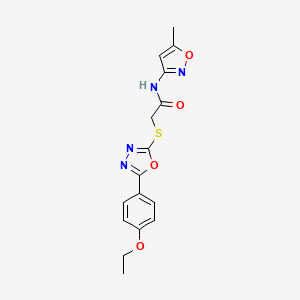
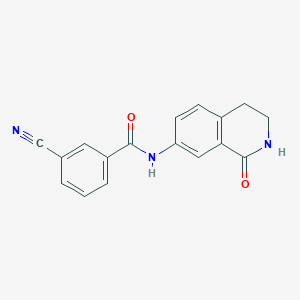

![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)

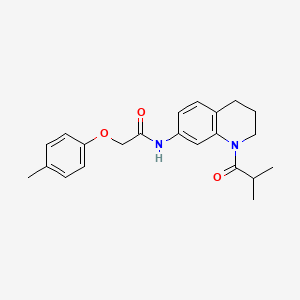
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2413297.png)

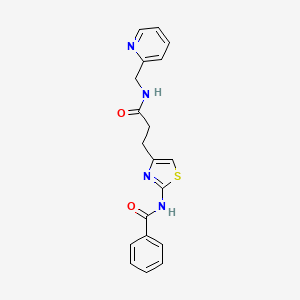
![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)